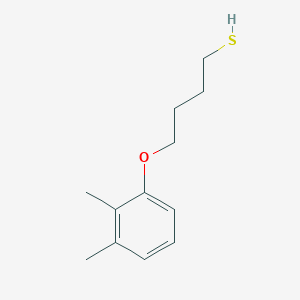

![molecular formula C19H20F3N3O B4626679 1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Overview

Description

Synthesis Analysis

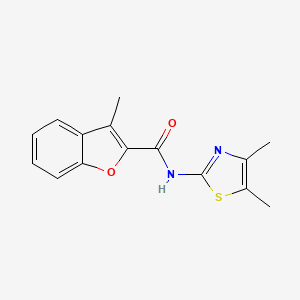

The synthesis of related pyrazolo[3,4-b]pyridine derivatives involves ring-opening followed by ring-closure reactions, showcasing the complexity and specificity required in creating such compounds. For instance, Halim and Ibrahim (2022) demonstrated the synthesis of a novel compound through reactions involving 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole, highlighting the intricate steps involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of these compounds often involves hydrogen-bonded chains and rings, which are crucial for their stability and reactivity. Trilleras et al. (2008) analyzed the structure of similar compounds, revealing significant differences in hydrogen-bonded structures due to minor changes in substituents, which affect the compound's overall properties and potential applications (Trilleras et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, influenced by their functional groups and molecular structure. For example, the presence of methoxy and trifluoromethyl groups can significantly impact the compound's reactivity towards different reagents and conditions, leading to a wide range of possible transformations and products.

Physical Properties Analysis

The physical properties, such as thermal stability and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. El-Menyawy et al. (2019) studied the thermal stability and crystalline structure of pyrazolo[4,3-b]pyridine derivatives, providing insights into their stability up to certain temperatures and their polycrystalline nature (El-Menyawy et al., 2019).

Scientific Research Applications

Synthesis Methodologies

This compound and its analogs serve as key intermediates in the synthesis of heterocyclic compounds, demonstrating versatile applications in organic synthesis. For instance, the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been shown to be an efficient three-carbon synthon for the regiospecific synthesis of a variety of five and six-membered heterocycles with masked (or unmasked) aldehyde functionality. Such methodologies facilitate the efficient production of pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines, highlighting the compound's role in expanding the toolbox of synthetic chemistry (Mahata et al., 2003).

Structural and Photophysical Analysis

The structural and photophysical properties of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. For example, the preparation and X-ray crystal structure determination of copper(II) chloride adducts of similar ligands have been performed, providing insights into the molecular structure and potential catalytic or binding applications of these compounds (Bonacorso et al., 2003). Moreover, mechanoluminescent and efficient white OLEDs using Pt(II) phosphors bearing pyrazolate chelates demonstrate the potential application of these compounds in advanced electronic and photonic devices (Huang et al., 2013).

Catalytic and Electronic Applications

Certain derivatives have shown catalytic activity and are employed in the synthesis of complex organic molecules. For example, the catalytic application of 1-(carboxymethyl)pyridinium iodide in the synthesis of pyranopyrazole derivatives highlights the utility of pyrazolo[3,4-b]pyridine derivatives in facilitating green and efficient synthetic routes (Moosavi‐Zare et al., 2016). Additionally, the synthesis and devices characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups reveal their potential in developing electronic devices, such as thin-film transistors and photovoltaic cells (El-Menyawy et al., 2019).

properties

IUPAC Name |

1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c1-4-5-10-25-18-17(12(2)24-25)15(19(20,21)22)11-16(23-18)13-6-8-14(26-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQHTXZGJJLYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)

![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)

![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide](/img/structure/B4626606.png)

![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)

![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)